Cas no 2694056-88-5 (rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine)

Technical Introduction: rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral indane derivative featuring a bromo substituent at the 5-position and a fluoro group at the 2-position of the dihydroindene scaffold. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The presence of both bromine and fluorine enhances its reactivity for further functionalization, while the amine group offers a handle for derivatization. Its stereochemistry (rac-1R,2S) makes it valuable for studying enantioselective transformations or as a precursor for chiral ligands or catalysts. High purity and well-defined structure ensure reproducibility in research applications.
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine structure
2694056-88-5 structure
商品名:rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
CAS番号:2694056-88-5
MF:C9H9BrFN
メガワット:230.076864957809
MDL:MFCD34529897
CID:5628112
PubChem ID:165950703

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine 化学的及び物理的性質

名前と識別子

    • 2694056-88-5
    • rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
    • EN300-28333176
    • MDL: MFCD34529897
    • インチ: 1S/C9H9BrFN/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8-9H,4,12H2/t8-,9+/m1/s1
    • InChIKey: VWIXESZBEAQOSX-BDAKNGLRSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C[C@H]([C@H]2N)F

計算された属性

  • せいみつぶんしりょう: 228.99024g/mol
  • どういたいしつりょう: 228.99024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28333176-10.0g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
10.0g
$10732.0 2025-03-19
Enamine
EN300-28333176-0.5g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
0.5g
$2396.0 2025-03-19
Enamine
EN300-28333176-2.5g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
2.5g
$4892.0 2025-03-19
Enamine
EN300-28333176-1g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5
1g
$2496.0 2023-09-07
Enamine
EN300-28333176-0.25g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
0.25g
$2297.0 2025-03-19
Enamine
EN300-28333176-10g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5
10g
$10732.0 2023-09-07
Enamine
EN300-28333176-1.0g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
1.0g
$2496.0 2025-03-19
Enamine
EN300-28333176-5.0g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
5.0g
$7238.0 2025-03-19
Enamine
EN300-28333176-0.05g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
0.05g
$2097.0 2025-03-19
Enamine
EN300-28333176-0.1g
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine
2694056-88-5 95.0%
0.1g
$2197.0 2025-03-19

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine 関連文献

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amineに関する追加情報

Introduction to rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine (CAS No. 2694056-88-5)

Rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2694056-88-5, belongs to the class of heterocyclic amines and exhibits promising characteristics for further exploration in drug discovery and development. The presence of both bromo and fluoro substituents in its molecular framework enhances its potential as a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecular architectures.

The compound's structure is characterized by a fused indene ring system, which is a common motif in many biologically active molecules. The specific stereochemistry at the 1R and 2S positions contributes to its chiral nature, making it a valuable candidate for studying stereoselective processes in medicinal chemistry. The 2,3-dihydro moiety further modifies the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

In recent years, there has been a growing interest in indene derivatives due to their potential applications in various therapeutic areas. Research has demonstrated that these compounds can exhibit inhibitory effects on enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. For instance, studies have shown that certain indene-based molecules can modulate the activity of kinases and other signaling proteins, making them attractive candidates for the development of novel therapeutic agents.

The synthesis of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the bromo and fluoro substituents can be achieved through halogenation reactions, which are well-established in synthetic organic chemistry. These reactions often utilize reagents such as N-bromosuccinimide (NBS) or Selectfluor® to introduce bromine or fluorine atoms at specific positions on the indene ring. The stereochemistry at the 1R and 2S positions can be controlled using chiral auxiliaries or catalysts, ensuring high enantioselectivity in the synthesis.

The pharmacological potential of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine has been explored in several preclinical studies. These investigations have focused on its ability to interact with biological targets such as enzymes and receptors. For example, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are known to be involved in cancer cell proliferation and survival. Additionally, its interaction with other therapeutic targets has been investigated, providing insights into its potential role in treating various diseases.

The structural features of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine make it a valuable building block for further derivatization. By modifying additional functional groups or exploring different stereochemical configurations, researchers can generate a library of related compounds with enhanced pharmacological properties. This approach is particularly useful in high-throughput screening programs aimed at identifying novel lead compounds for drug development.

The compound's stability under various conditions is another important consideration in its application as a pharmaceutical intermediate. Studies have examined its behavior under different storage conditions and reaction environments to ensure that it remains viable for synthetic transformations and biological assays. These studies have provided valuable data on the compound's shelf life and compatibility with common laboratory reagents.

In conclusion, rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine (CAS No. 2694056-88-5) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, synthetic accessibility, and pharmacological properties make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and development of novel therapeutic agents.

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